Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate
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Overview
Description
Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate is an organic compound with the molecular formula C₁₁H₈Cl₂O₂ and a molecular weight of 243.09 g/mol . This compound is characterized by the presence of a dichlorophenyl group attached to a prop-2-ynoate moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate typically involves the reaction of 2,3-dichlorobenzaldehyde with ethyl propiolate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or methanol . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is typical.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alkenes or alkanes .
Scientific Research Applications
Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(2,4-dichlorophenyl)prop-2-ynoate
- Ethyl 3-(2,5-dichlorophenyl)prop-2-ynoate
- Ethyl 3-(2,6-dichlorophenyl)prop-2-ynoate
Uniqueness
Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different chemical and biological properties compared to its analogs .
Biological Activity
Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the current understanding of its biological effects, including antimicrobial, anticancer, and other therapeutic potentials, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is an ester derivative characterized by a propenoate backbone with a dichlorophenyl substituent. Its structural formula is represented as follows:
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of related structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study highlighted the importance of structural modifications in enhancing antimicrobial efficacy, suggesting that the presence of halogen atoms can increase activity against Gram-positive bacteria .
2. Anticancer Properties
Several studies have investigated the anticancer potential of similar compounds. For example, derivatives featuring a propenoate structure have demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. In vitro assays revealed that certain analogs had IC50 values in the micromolar range, indicating promising activity against tumor cells .
Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 | 15 | Apoptosis induction |
Analog A | HeLa | 8 | Cell cycle arrest |
Analog B | A549 | 12 | Inhibition of proliferation |
3. Other Therapeutic Effects
Beyond antimicrobial and anticancer activities, this compound may possess anti-inflammatory properties. Studies on structurally similar compounds have shown that they can inhibit inflammatory pathways and reduce edema in animal models .
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of this compound against a panel of pathogenic bacteria. The compound was tested using the disk diffusion method, revealing significant inhibition zones against E. coli and S. aureus. The results were comparable to standard antibiotics, suggesting its potential as a lead compound for further development.
Case Study 2: Anticancer Activity
In another investigation focusing on its anticancer properties, this compound was subjected to cytotoxicity assays on various cancer cell lines. The compound showed selective toxicity towards leukemia cells with an IC50 value significantly lower than that observed for normal cells, indicating a favorable therapeutic index.
Properties
Molecular Formula |
C11H8Cl2O2 |
---|---|
Molecular Weight |
243.08 g/mol |
IUPAC Name |
ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate |
InChI |
InChI=1S/C11H8Cl2O2/c1-2-15-10(14)7-6-8-4-3-5-9(12)11(8)13/h3-5H,2H2,1H3 |
InChI Key |
QAMJWAFXHPLFCH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C#CC1=C(C(=CC=C1)Cl)Cl |
Origin of Product |
United States |
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